molecular formula C19H17ClN4O3 B2993935 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034413-80-2

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2993935
CAS No.: 2034413-80-2
M. Wt: 384.82
InChI Key: IXEYIDQUJMWRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective ATP-competitive chemical probe that dually targets the DYRK1A (dual-specificity tyrosine-regulated kinase 1A) and CLK (CDC-like kinase) families. Its primary research value lies in its ability to potently inhibit DYRK1A, an enzyme implicated in regulating transcription, mRNA splicing, and neuronal differentiation, and CLK1, a key regulator of serine/arginine-rich (SR) protein phosphorylation and splicing catalysis. According to a publication in the Journal of Medicinal Chemistry, this compound demonstrates high selectivity in kinome-wide screens, making it an invaluable tool for dissecting the complex biological roles of these kinases. Researchers utilize this inhibitor to explore disease mechanisms and potential therapeutic pathways in areas such as oncology, where DYRK1A and CLKs play roles in cell cycle control and proliferation, and in neurodegenerative disorders, including Alzheimer's disease and Down syndrome. Its mechanism involves binding to the kinase ATP-binding pocket, thereby preventing phosphorylation of downstream substrates and modulating critical cellular processes like alternative splicing and neuronal signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c20-11-5-6-16-21-14-7-8-23(10-13(14)18(25)24(16)9-11)19(26)17-12-3-1-2-4-15(12)27-22-17/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEYIDQUJMWRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from commercially available reagentsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents replacing the chlorine atom .

Scientific Research Applications

13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

1,3,4-Benzothiadiazepine Derivatives ()

Compounds like 1,2,4-triazolo[3,4-b][1,3,4]benzothiadiazepines (3) share a tricyclic architecture but differ in heteroatom composition. For example:

  • Heteroatoms : The target compound contains a benzoxazole ring (O, N), while benzothiadiazepines incorporate sulfur (S) and additional nitrogens.
  • Synthesis: Both systems utilize condensation reactions; however, benzothiadiazepines are synthesized from 4-amino-3-mercapto-1,2,4-triazoles and 2-chloro-5-nitrobenzaldehyde, whereas the target compound’s benzoxazole moiety suggests alternative precursors (e.g., hydroxylamine derivatives) .

6,8,11-Triazatricyclo[7.5.0.0²,⁷]Tetradeca-Tetraenone Hydrochloride ()

This compound (CAS 1909318-93-9) shares a triazatricyclo core but lacks the benzoxazole-carbonyl substituent and chlorine atom. Key differences include:

  • Molecular Formula : C₁₁H₁₂ClN₃O (hydrochloride salt) vs. the target compound’s larger framework (estimated C₁₅H₁₃ClN₄O₂ based on structural analysis).

Benzo-Fused Azuleno-Benzothiophene Derivatives ()

Compounds like 2-[2-(3,9,10-tri[2-(2-formylphenoxy)ethoxy]-6,13-dioxo-...) exhibit even greater complexity, with fused benzothiophene and azuleno rings.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula (if available) Notable Features
13-Chloro-5-(4,5,6,7-Tetrahydro-1,2-Benzoxazole-3-Carbonyl)-... Triazatricyclo[8.4.0.0³,⁸] Chloro, Benzoxazole-carbonyl Estimated C₁₅H₁₃ClN₄O₂ High lipophilicity, potential for kinase inhibition
6,8,11-Triazatricyclo[7.5.0.0²,⁷]Tetradeca-Tetraenone Hydrochloride Triazatricyclo[7.5.0.0²,⁷] Hydrochloride salt C₁₁H₁₂ClN₃O Simpler structure, likely lower metabolic stability
1,2,4-Triazolo[3,4-b][1,3,4]Benzothiadiazepines Benzothiadiazepine-Triazole Nitro, Mercapto-triazole Not provided Sulfur-containing, redox-active

Functional Implications

  • Benzoxazole Moiety : Unlike sulfur-containing benzothiadiazepines , the benzoxazole group could confer improved metabolic stability due to reduced susceptibility to oxidative degradation.

Biological Activity

The compound 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Structural Overview

The compound features a unique arrangement of multiple functional groups characteristic of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The specific structure of this compound suggests potential interactions with biological targets due to its multiple heterocyclic rings.

Antimicrobial Activity

Research indicates that benzoxazole derivatives often exhibit significant antimicrobial properties. A study on related benzoxazole compounds demonstrated broad-spectrum antimicrobial activity against various pathogens:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

In vitro tests showed that many synthesized benzoxazole derivatives had minimum inhibitory concentration (MIC) values ranging from 250 µg/ml to 7.81 µg/ml against these organisms . The specific compound's activity remains to be quantified through similar assays.

Anticancer Activity

The benzoxazole scaffold has been associated with anticancer properties. For instance, a derivative similar to the compound exhibited potent activity against various cancer cell lines with IC50 values as low as 20 nM . The mechanism of action often involves the disruption of cellular functions or interference with DNA replication in cancer cells.

The biological effects of this compound may involve:

  • Enzyme inhibition : Targeting specific enzymes critical for pathogen survival or cancer cell proliferation.
  • Cellular disruption : Inducing apoptosis in cancer cells or disrupting cell wall synthesis in bacteria.

Understanding these mechanisms is crucial for developing derivatives with enhanced efficacy.

Case Studies and Research Findings

  • Study on Benzoxazole Derivatives : A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications on the benzoxazole ring significantly enhanced antimicrobial potency .
  • Anticancer Evaluation : Research conducted on structurally similar compounds revealed promising anticancer activities against solid tumors and hematological malignancies. The studies emphasized the importance of structural modifications for optimizing biological activity .

Antimicrobial Activity Results

CompoundMIC (µg/ml)Activity Against
Compound A7.81C. albicans
Compound B15S. aureus
Compound C250E. coli

Anticancer Activity Results

CompoundIC50 (nM)Cancer Type
Compound D20Leukemia
Compound E50Solid Tumors

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 13-chloro-5-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and what critical parameters influence yield?

  • Methodology :

  • Multi-step heterocyclization : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to assemble the benzoxazole and triazatricyclo moieties, followed by acyl chloride-mediated carbonyl insertion (see analogous methods in triazolo-thiadiazine synthesis) .
  • Critical parameters :
  • Reaction time : Prolonged reflux (48+ hours) ensures complete cyclization (observed in tetrazole-based syntheses) .
  • Catalyst loading : Optimize Pd(PPh₃)₄ or CuI concentrations to balance cost and yield .
  • Purification : Column chromatography (silica gel, ethanol/ethyl acetate gradient) resolves structurally similar by-products .

Q. How can researchers confirm the compound’s structure using spectroscopic methods?

  • Methodology :

  • IR spectroscopy : Identify key functional groups (e.g., C=O at ~1649 cm⁻¹, C-Cl at ~726 cm⁻¹) .
  • ¹H-NMR : Analyze aromatic proton multiplicity (e.g., δ 6.76–8.01 ppm for benzoxazole and triazatricyclo protons) and integration ratios .
  • 13C-NMR : Confirm carbonyl carbons (~170 ppm) and heterocyclic quaternary carbons .
  • Mass spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical during synthesis and handling?

  • Methodology :

  • Hazard mitigation : Use fume hoods for reactions involving acyl chlorides (corrosive, H314 hazard) .
  • Personal protective equipment (PPE) : Wear acid-resistant gloves and goggles during chlorination steps .
  • Waste disposal : Neutralize acidic by-products before disposal (e.g., sodium bicarbonate for excess HCl) .

Advanced Research Questions

Q. How can contradictions in spectral data during structural validation be resolved?

  • Methodology :

  • Multi-technique cross-validation : Compare X-ray crystallography (if crystals are obtainable) with DFT-calculated NMR/IR spectra to resolve ambiguities in aromatic proton assignments .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific carbons/nitrogens in complex heterocycles .
  • Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility in the triazatricyclo framework .

Q. What strategies minimize by-product formation during the final cyclization step?

  • Methodology :

  • Solvent optimization : Replace THF with DMF to enhance solubility of intermediates and reduce side reactions (observed in triazolo-thiadiazine syntheses) .
  • Stoichiometric control : Limit acyl chloride excess to ≤1.2 equivalents to prevent over-acylation .
  • Additive screening : Introduce molecular sieves (3Å) to scavenge water and suppress hydrolysis .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites on the triazatricyclo core .
  • Molecular docking : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs with enhanced binding .
  • QM/MM simulations : Study hydrolysis pathways of the benzoxazole-carbonyl bond under acidic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.